An In-Depth Technical Guide to 4,4-Difluoropiperidin-3-ol hydrochloride (CAS 1186688-54-9)
An In-Depth Technical Guide to 4,4-Difluoropiperidin-3-ol hydrochloride (CAS 1186688-54-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,4-Difluoropiperidin-3-ol hydrochloride, a valuable fluorinated building block for the pharmaceutical and agrochemical industries. We will delve into its chemical properties, the strategic rationale for its use, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.
Introduction: The Strategic Value of Fluorination in Piperidine Scaffolds
The piperidine ring is a privileged scaffold, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions make it a staple in drug design. The strategic introduction of fluorine atoms onto this scaffold, as seen in 4,4-Difluoropiperidin-3-ol, imparts a range of beneficial properties.
The gem-difluoromethylene (CF₂) group is a particularly powerful motif in medicinal chemistry.[1][2] It can profoundly influence a molecule's:
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Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing a drug's half-life.[3][4]
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Lipophilicity and Permeability: Fluorination often increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2]
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Binding Affinity: The electronegativity of fluorine can alter local electronic environments, leading to stronger interactions with protein targets.[4]
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Conformational Control: The introduction of fluorine can create specific conformational preferences in the ring structure, which may pre-organize the molecule for optimal target binding.[3]
4,4-Difluoropiperidin-3-ol hydrochloride combines this strategic fluorination with a hydroxyl group, providing a versatile handle for subsequent chemical modifications. This makes it a highly sought-after intermediate for creating novel chemical entities with improved pharmacokinetic and pharmacodynamic profiles.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a building block is critical for its successful application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1186688-54-9 | [5] |
| Molecular Formula | C₅H₁₀ClF₂NO | [5] |
| Molecular Weight | 177.59 g/mol | |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Structure | ![]() | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | [6] |
Synthesis and Manufacturing Logic
The synthesis of fluorinated piperidines requires specialized reagents and careful control of reaction conditions. A common conceptual approach involves the fluorination of a piperidone precursor followed by reduction and deprotection.
A representative synthetic pathway is outlined below. The process begins with a commercially available, nitrogen-protected piperidone.
Causality Behind Experimental Choices:
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Step 1 (Fluorination): The choice of N-Boc-4-piperidone as the starting material is strategic. The Boc (tert-butoxycarbonyl) protecting group is stable to many fluorinating conditions and can be removed cleanly under acidic conditions in the final step. Reagents like Deoxofluor or DAST are commonly used for converting a ketone to a gem-difluoro group.[4] Alternative modern reagents may offer improved safety and yield profiles.[7]
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Step 2 (α-Hydroxylation): To install the hydroxyl group at the 3-position, a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is used to generate an enolate from the protected piperidine. This enolate is then quenched with an electrophilic oxygen source, such as a Davis oxaziridine, to form the alcohol. The stereochemistry of this addition can often be controlled by the choice of reagents and conditions.
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Step 3 (Deprotection & Salt Formation): The final step is a one-pot procedure. A solution of hydrogen chloride (HCl) in a solvent like dioxane or ethyl acetate is added. This cleaves the acid-labile Boc group and simultaneously protonates the basic piperidine nitrogen, causing the desired hydrochloride salt to precipitate from the solution. This provides a straightforward method for both deprotection and purification.[7]
This logical flow ensures high yields and purity, delivering a stable, crystalline final product that is ready for use in subsequent reactions.
Applications in Drug Discovery & Medicinal Chemistry
4,4-Difluoropiperidin-3-ol hydrochloride is not an active pharmaceutical ingredient itself, but rather a high-value building block. Its bifunctional nature (a secondary amine and a secondary alcohol) allows for diverse and selective derivatization.
Key Application: Synthesis of Orexin Receptor Antagonists
This building block has been cited in patents for the synthesis of novel orexin receptor antagonists.[8] Orexin signaling is involved in regulating sleep-wake cycles, and antagonists are investigated for the treatment of insomnia and other sleep disorders.[8]
The workflow involves sequential functionalization:
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Nitrogen Functionalization: The secondary amine can be reacted with various aryl or heteroaryl halides (e.g., under Buchwald-Hartwig conditions) or alkylating agents to build out one part of the target molecule.
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Oxygen Functionalization: The hydroxyl group can then be used as a nucleophile, for instance, in a Williamson ether synthesis, to connect to another part of the molecular scaffold.
This stepwise approach allows for the modular construction of complex molecules, making it a powerful strategy in library synthesis and lead optimization.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of 4,4-Difluoropiperidin-3-ol hydrochloride is essential. A combination of analytical techniques provides a self-validating system.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic signals for the piperidine ring protons. The protons adjacent to the fluorine atoms and the hydroxyl group will exhibit complex splitting patterns and chemical shifts. The presence of the hydrochloride salt may lead to broad signals for the N-H and O-H protons.
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¹³C NMR: The carbon atom bearing the two fluorine atoms (C4) will appear as a characteristic triplet due to C-F coupling. The adjacent carbons (C3 and C5) will also show coupling to fluorine.
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¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal (or a complex multiplet if the two fluorine atoms are magnetically non-equivalent) will confirm the presence of the difluoro group. Quantitative ¹⁹F NMR can be a powerful tool for assay determination.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a parent ion corresponding to the free base form of the molecule (M+H)⁺ at approximately m/z 138.06, confirming the molecular weight.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H and N-H stretching (typically broad, in the 3200-3400 cm⁻¹ region) and C-F stretching (in the 1000-1100 cm⁻¹ region).
Experimental Protocol: Representative N-Alkylation
This protocol describes a typical procedure for using 4,4-Difluoropiperidin-3-ol hydrochloride in a subsequent synthetic step. This self-validating workflow includes rationale for each step.
Objective: To synthesize 1-Benzyl-4,4-difluoropiperidin-3-ol.
Materials:
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4,4-Difluoropiperidin-3-ol hydrochloride (1.0 eq)
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Benzyl bromide (1.1 eq)
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Potassium carbonate (K₂CO₃) (2.5 eq)
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Acetonitrile (CH₃CN) (0.1 M concentration)
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,4-Difluoropiperidin-3-ol hydrochloride and potassium carbonate.
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Causality: Potassium carbonate acts as a base to neutralize the hydrochloride salt, freeing the secondary amine for reaction. It also serves as the base to scavenge the HBr byproduct of the alkylation. An excess is used to ensure the reaction goes to completion.
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-
Solvent Addition: Add anhydrous acetonitrile to the flask.
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Causality: Acetonitrile is a polar aprotic solvent that is excellent for S_N2 reactions. It readily dissolves the reactants and does not interfere with the reaction.
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-
Reagent Addition: Add benzyl bromide to the stirred suspension.
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Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
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Causality: Heating increases the rate of the S_N2 reaction. Monitoring is crucial to determine the point of completion and avoid side-product formation.
-
-
Workup - Quenching: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃, KBr). Rinse the solids with a small amount of acetonitrile.
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Causality: This removes the bulk of the inorganic materials simply and efficiently.
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Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
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Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to dry the organic layer.
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-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
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Causality: This is the final step to isolate the pure product, separating it from any unreacted starting material or byproducts.
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References
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gem-Difluorinated Amines for Drug Design. Enamine. [URL: https://enamine.net/hit-generation/building-blocks-for-drug-design/189-gem-difluorinated-amines-for-drug-design][1]
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gem-Difluorinated Amines for Drug Design (Detailed). Enamine. [URL: https://enamine.net/downloads/brochures/gem-Difluorinated_Amines_for_Drug_Design.pdf][2]
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). [URL: https://doi.org/10.1039/D4SC05424E][3]
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Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072483/][9]
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Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S294982532400010X][4]
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4,4-Difluoropiperidine hydrochloride: properties, applications and safety. ChemicalBook. [URL: https://www.chemicalbook.com/article/4-4-difluoropiperidine-hydrochloride-properties-applications-and-safety.htm][6]
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WO2013127913A1 - 4,4-difluoro-piperidine-compounds. Google Patents. [URL: https://patents.google.com/patent/WO2013127913A1/en][8]
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CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents. [URL: https://patents.google.com/patent/CN111116456B/en][7]
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10994787/]
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4,4-difluoropiperidin-3-ol hydrochloride. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02604629.htm][5]
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Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. [URL: https://www.diva-portal.org/smash/get/diva2:1445778/FULLTEXT01.pdf]
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